molecular formula C16H14N2O3S2 B2804382 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole CAS No. 324045-09-2

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole

Cat. No.: B2804382
CAS No.: 324045-09-2
M. Wt: 346.42
InChI Key: ACXSOPQPDRXFTQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its intricate structure and offers great burstiness with its potential for varied applications in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole typically involves the reaction of 6-ethoxybenzo[d]thiazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-mercaptobenzothiazole: A related compound with similar structural features but different functional groups.

    6-Amino-2-mercaptobenzothiazole: Another similar compound with an amino group instead of the nitro group.

Uniqueness

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is unique due to its combination of an ethoxy group, a nitrobenzyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-ethoxy-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-21-13-7-8-14-15(9-13)23-16(17-14)22-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXSOPQPDRXFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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